![molecular formula C14H12N2O3S B1463037 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1131580-22-7](/img/structure/B1463037.png)
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Overview
Description
“6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles, including this compound, are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in cancer research due to their antitumor and cytotoxic properties. Studies on “6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” could focus on its potential to inhibit tumor growth and induce cell death in cancerous cells .
Future Directions
The future directions for research on “6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid” and similar thiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . This could include the design and synthesis of new compounds with variable substituents on the thiazole ring to evaluate their biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways . For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGSXXYSEUJPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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